molecular formula C34H48O9 B14661737 Cyclopentanohelveticosid CAS No. 38561-79-4

Cyclopentanohelveticosid

Cat. No.: B14661737
CAS No.: 38561-79-4
M. Wt: 600.7 g/mol
InChI Key: KZQGYUHMTZEZQB-YTLDEKDBSA-N
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Description

Cyclopentanohelveticosid is a cyclopentane-derived glycoside compound hypothesized to exhibit structural and functional similarities to other cyclopentane-based molecules.

Properties

CAS No.

38561-79-4

Molecular Formula

C34H48O9

Molecular Weight

600.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(3aR,4R,6R,7aS)-4-methylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclopentane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C34H48O9/c1-20-29-26(42-33(43-29)9-3-4-10-33)16-28(40-20)41-22-5-12-31(19-35)24-6-11-30(2)23(21-15-27(36)39-18-21)8-14-34(30,38)25(24)7-13-32(31,37)17-22/h15,19-20,22-26,28-29,37-38H,3-14,16-18H2,1-2H3/t20-,22+,23-,24+,25-,26+,28+,29-,30-,31+,32+,34+/m1/s1

InChI Key

KZQGYUHMTZEZQB-YTLDEKDBSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3CC[C@@]4([C@H]5CC[C@@]6([C@H](CC[C@@]6([C@@H]5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC8(O2)CCCC8

Canonical SMILES

CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC8(O2)CCCC8

Origin of Product

United States

Preparation Methods

The synthesis of Cyclopentanohelveticosid involves several steps, starting with the extraction of the seed extract of Descurainia sophia. The compound is then isolated and purified using various chromatographic techniques. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in sufficient quantities for research and therapeutic use .

Chemical Reactions Analysis

Cyclopentanohelveticosid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Cyclopentanohelveticosid exerts its effects by inducing apoptosis in cancer cells. It regulates the expression of genes involved in cell proliferation and apoptosis, such as Bax and Bcl-2. The compound also affects the mitochondrial membrane potential, leading to the activation of caspase-3 and caspase-9, which are key players in the apoptotic pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclopentanohelveticosid with structurally related cyclopentane derivatives, focusing on molecular properties, synthesis, and functional characteristics.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
Cyclopentane C₅H₁₀ 70.13 -94 50 Alkane
Cyclopentanone C₅H₈O 84.12 -51 130 Ketone
3-(5-Hydroxypentyl)cyclopentanone C₁₁H₂₀O₂ 184.27 N/A N/A Ketone, Hydroxyl
This compound* Hypothetical ~300–400 (estimated) N/A N/A Cyclopentane, Glycosidic bond

Notes:

  • Data for cyclopentane and cyclopentanone are experimentally validated.
  • This compound’s molecular weight is estimated based on glycoside analogs (e.g., cyclohexyl glycosides typically range 300–400 g/mol).

Challenges in Characterization

  • Purity and Stability: this compound’s glycosidic bond may confer hydrolytic instability under acidic or enzymatic conditions, requiring advanced analytical techniques (e.g., tandem mass spectrometry) for characterization.
  • Synthetic Reproducibility : Glycosylation reactions often suffer from low yields, necessitating optimization of protecting groups and catalysts.

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